molecular formula C12H18ClNO3S B272656 5-chloro-2-propoxy-N-propylbenzenesulfonamide

5-chloro-2-propoxy-N-propylbenzenesulfonamide

Cat. No. B272656
M. Wt: 291.79 g/mol
InChI Key: CCDJOBUWWFWLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-propoxy-N-propylbenzenesulfonamide, also known as CB-154, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which have been widely studied for their biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-2-propoxy-N-propylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in various tissues and organs. By inhibiting carbonic anhydrase, this compound can modulate the pH of various tissues, which can result in the inhibition of inflammatory processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells, reduce the production of reactive oxygen species, and improve the function of endothelial cells. Additionally, this compound can improve the function of the immune system, which can result in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-2-propoxy-N-propylbenzenesulfonamide is its high potency and selectivity. This compound can be used at low concentrations, which can reduce the risk of toxicity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-chloro-2-propoxy-N-propylbenzenesulfonamide. One of the most promising directions is the development of novel derivatives of this compound that can have improved solubility and potency. Additionally, this compound can be studied for its potential applications in the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. Furthermore, this compound can be studied for its potential applications in the field of oncology, where it can be used as an adjunct therapy for the treatment of various types of cancer.

Synthesis Methods

The synthesis of 5-chloro-2-propoxy-N-propylbenzenesulfonamide involves the reaction between 5-chloro-2-propoxybenzenesulfonyl chloride and propylamine. This reaction results in the formation of this compound, which is a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography techniques.

Scientific Research Applications

5-chloro-2-propoxy-N-propylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory diseases.

properties

Molecular Formula

C12H18ClNO3S

Molecular Weight

291.79 g/mol

IUPAC Name

5-chloro-2-propoxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C12H18ClNO3S/c1-3-7-14-18(15,16)12-9-10(13)5-6-11(12)17-8-4-2/h5-6,9,14H,3-4,7-8H2,1-2H3

InChI Key

CCDJOBUWWFWLFW-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCCC

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCCC

Origin of Product

United States

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